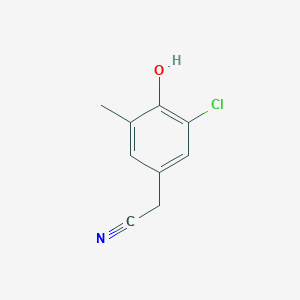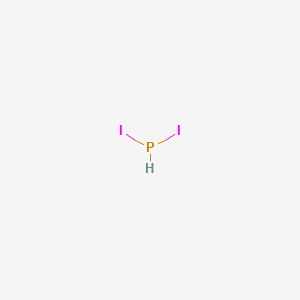
1,4-bis(isocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanic acid, p-xylylene ester: is a chemical compound with the structural formula HNCO It is a derivative of isocyanic acid, which is known for its electrophilic behavior and ability to react with nucleophiles
准备方法
Synthetic Routes and Reaction Conditions: The preparation of isocyanic acid, p-xylylene ester typically involves the reaction of isocyanic acid with p-xylylene. The reaction conditions often require a controlled environment to ensure the stability of the product. Commonly, the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of isocyanic acid, p-xylylene ester may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production process must be carefully monitored to maintain the quality and purity of the compound.
化学反应分析
Types of Reactions: Isocyanic acid, p-xylylene ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
科学研究应用
Isocyanic acid, p-xylylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems, including protein carbamylation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to protein modification.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of isocyanic acid, p-xylylene ester involves its electrophilic nature, which allows it to react with nucleophiles. This reaction can lead to the formation of stable adducts, which can then undergo further chemical transformations. The molecular targets and pathways involved in these reactions include proteins and other biomolecules, which can be modified through carbamylation.
相似化合物的比较
Cyanic acid (HOCN): An isomer of isocyanic acid with a different structural arrangement.
Fulminic acid (HCNO): Another isomer with distinct chemical properties.
Isofulminic acid (HONC): A less stable isomer of isocyanic acid.
Comparison: Isocyanic acid, p-xylylene ester is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
1014-98-8 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
InChI 键 |
OHLKMGYGBHFODF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN=C=O)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)

![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)


![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)


